Glutamic acid, N-formyl-
CAS No.:
Cat. No.: VC0587288
Molecular Formula: C13H15NO5
Molecular Weight: 265.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H15NO5 |
---|---|
Molecular Weight | 265.26 g/mol |
IUPAC Name | 2-formamido-5-oxo-5-phenylmethoxypentanoic acid |
Standard InChI | InChI=1S/C13H15NO5/c15-9-14-11(13(17)18)6-7-12(16)19-8-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,14,15)(H,17,18) |
Standard InChI Key | MFJUVGDWGUQYJC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC=O |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC=O |
Introduction
Chemical Identity and Structural Characteristics
N-Formyl-L-glutamic acid, also known as (2S)-2-formamidopentanedioic acid by IUPAC nomenclature, is an organic compound belonging to the class of glutamic acid derivatives. It is characterized by a formyl group attached to the amino group of glutamic acid, creating an N-acyl-L-glutamic acid structure . This modification significantly alters the chemical properties and biological behavior compared to unmodified glutamic acid.
The compound has a defined chemical identity with specific registrations in biochemical databases:
Parameter | Value |
---|---|
Common Name | N-Formyl-L-glutamic acid |
IUPAC Name | (2S)-2-formamidopentanedioic acid |
Traditional Name | N-formyl-L-glutamic acid |
Chemical Formula | C₆H₉NO₅ |
CAS Registry Number | 1681-96-5 |
Average Molecular Weight | 175.1394 Da |
Monoisotopic Molecular Weight | 175.048072403 Da |
Physical State | Solid |
HMDB ID | HMDB0003470 |
The structural configuration of N-formyl-L-glutamic acid includes a stereocenter at the alpha carbon, with the L-configuration being the biologically relevant form in most organisms . As with other amino acid derivatives, this stereochemistry plays a crucial role in its biochemical functions and interactions within biological systems.
Molecular Properties and Physicochemical Characteristics
The molecular architecture of N-formyl-L-glutamic acid confers specific physicochemical properties that influence its behavior in biological systems. These properties are essential for understanding its function and metabolism within living organisms.
Computed Molecular Properties
Advanced computational methods have determined several key molecular properties of N-formyl-L-glutamic acid:
Property | Value |
---|---|
XLogP3 | -1 |
Hydrogen Bond Donor Count | 3 |
Hydrogen Bond Acceptor Count | 5 |
Rotatable Bond Count | 5 |
Topological Polar Surface Area | 104 Ų |
Heavy Atom Count | 12 |
Molecular Complexity | 190 |
Defined Atom Stereocenter Count | 1 |
Covalently-Bonded Unit Count | 1 |
The negative XLogP3 value (-1) indicates the compound's hydrophilic nature, suggesting good water solubility . The presence of multiple hydrogen bond donors (3) and acceptors (5) enhances its ability to form hydrogen bonds with water and other biomolecules, further contributing to its aqueous solubility and potential for biological interactions.
Chemical Reactivity
As a formylated amino acid, N-formyl-L-glutamic acid possesses distinctive chemical reactivity patterns. The formyl group can be enzymatically cleaved, converting the compound back to L-glutamic acid. This deformylation reaction represents a critical step in several metabolic pathways, particularly in histidine catabolism .
The compound also functions as a conjugate acid, forming an equilibrium with its conjugate base, N-formyl-L-glutamate(2-) . This acid-base behavior influences its interactions within cellular environments where pH variations can affect its ionization state and subsequent biochemical activities.
Biochemical Significance and Metabolic Pathways
N-Formyl-L-glutamic acid occupies a position of significance in several metabolic pathways, particularly serving as an intermediate in amino acid metabolism across diverse organisms.
Histidine Metabolism
One of the most well-documented roles of N-formyl-L-glutamic acid is its participation in histidine catabolism. Research has established that N-formyl-L-glutamic acid forms part of a sequential metabolic pathway that processes L-histidine through several intermediates . The pathway proceeds through:
-
L-histidine
-
Urocanic acid
-
Imidazolonpropionic acid
-
β-formamidinoglutaric acid
-
N-formyl-L-glutamic acid
-
L-glutamic acid
This metabolic sequence has been confirmed through isolation of these intermediates from reaction mixtures containing cat liver extract and L-histidine or urocanic acid . The final conversion from N-formyl-L-glutamic acid to glutamic acid represents the concluding step in this catabolic pathway.
Folate Malabsorption Pathway
In humans specifically, N-formyl-L-glutamic acid has been implicated in the hereditary folate malabsorption pathway . This connection to folate metabolism highlights potential clinical significance, as folate is essential for numerous biochemical processes including DNA synthesis and repair.
Biological Distribution and Occurrence
N-Formyl-L-glutamic acid exhibits a broad distribution across biological systems, reflecting its fundamental role in core metabolic processes.
Organismal Distribution
According to the Human Metabolome Database (HMDB), N-formyl-L-glutamic acid "exists in all living organisms, ranging from bacteria to humans" . This ubiquitous presence underscores its evolutionary conservation and metabolic importance across diverse phylogenetic lineages.
As a primary metabolite, it is directly involved in essential processes related to an organism's growth, development, and reproduction . This classification distinguishes it from secondary metabolites, which typically serve more specialized functions within particular organisms.
Analytical Methods and Research Challenges
Research on N-formyl-L-glutamic acid faces several methodological challenges, particularly regarding detection, quantification, and functional characterization.
Prebiotic Chemistry and Evolutionary Significance
Recent research in prebiotic chemistry provides context for understanding the potential origins and evolutionary significance of N-formylated amino acids like N-formyl-L-glutamic acid.
Evolutionary Conservation
The presence of N-formyl-L-glutamic acid in the histidine catabolism pathway across diverse organisms suggests this metabolic route is evolutionarily ancient. The conservation of this specific intermediate across the biological spectrum from bacteria to humans indicates strong selective pressure to maintain this particular metabolic pathway .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume